PF-00446687
Overview
Description
PF-00446687 is a drug developed by Pfizer for the treatment of erectile dysfunction. It is a non-peptide agonist selective for the melanocortin receptor subtype MC 4. The compound has shown promising results in preliminary human trials, with a 200 mg dose being as effective as 100 mg of sildenafil .
Preparation Methods
The synthesis of PF-00446687 involves multiple steps, including the formation of a piperidine ring and the introduction of various functional groups. The key synthetic route includes:
- Formation of the piperidine ring.
- Introduction of the tert-butyl group.
- Addition of the difluorophenyl group.
- Final coupling to form the complete molecule .
Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
PF-00446687 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a model compound to study selective agonism of melanocortin receptors.
Biology: Investigated for its effects on melanocortin receptors in various biological systems.
Medicine: Primarily studied for the treatment of erectile dysfunction and female sexual dysfunction.
Industry: Potential applications in the development of new drugs targeting melanocortin receptors.
Mechanism of Action
PF-00446687 exerts its effects by selectively agonizing the melanocortin receptor subtype MC 4. This receptor is involved in various physiological processes, including sexual function. By selectively targeting this receptor, this compound can produce aphrodisiac effects without the side effects associated with non-selective melanocortin receptor agonists .
Comparison with Similar Compounds
PF-00446687 is unique in its selective agonism of the melanocortin receptor subtype MC 4. Similar compounds include:
Melanotan II: A non-selective peptide-based melanocortin receptor agonist.
Bremelanotide: Another non-selective peptide-based melanocortin receptor agonist.
PL-6983: A selective small-molecule melanocortin receptor agonist.
This compound stands out due to its selectivity and effectiveness in preliminary trials, making it a promising candidate for further development.
Properties
IUPAC Name |
[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36F2N2O2/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30/h6-13,18-19,23-24,34H,14-17H2,1-5H3/t18-,19+,23-,24+,28?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPJOAUPIZDJNX-YTEQHECZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](C1(C2=CC=CC=C2)O)C)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030106 | |
Record name | PF-00446687 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701030106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862281-92-3 | |
Record name | PF-00446687 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862281923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-00446687 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12517 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-00446687 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701030106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-00446687 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63P236Z73I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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